physicochemical properties of 4-(1-Acetyl-4-piperidinyl)butyric acid
physicochemical properties of 4-(1-Acetyl-4-piperidinyl)butyric acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Acetyl-4-piperidinyl)butyric acid
Introduction
4-(1-Acetyl-4-piperidinyl)butyric acid, with CAS Number 131417-53-3, is a substituted piperidine derivative.[1] Its molecular architecture, featuring a carboxylic acid function, a lipophilic piperidine ring, and a tertiary amide, bestows upon it a unique combination of physicochemical characteristics. These properties are not merely academic data points; they are critical determinants of the molecule's behavior in biological systems. For researchers in drug discovery and development, a thorough understanding of parameters such as solubility, acidity (pKa), and lipophilicity (LogP/LogD) is fundamental. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent, directly influencing its bioavailability, efficacy, and formulation strategy.[2][3]
This guide provides an in-depth analysis of the core . It moves beyond a simple listing of values to explain the underlying chemical principles and provides robust, field-proven experimental protocols for their determination. The methodologies described are designed as self-validating systems, ensuring the generation of reliable and reproducible data essential for advancing research and development programs.
Section 1: Chemical Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. The structural features of 4-(1-Acetyl-4-piperidinyl)butyric acid are key to interpreting its chemical behavior.
Caption: Chemical Structure of 4-(1-Acetyl-4-piperidinyl)butyric acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(1-acetylpiperidin-4-yl)butanoic acid | [1] |
| CAS Number | 131417-53-3 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.277 g/mol | [1] |
| InChI Key | CITUWYHBPULXEF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)N1CCC(CCCC(=O)O)CC1 | N/A |
Section 2: Core Physicochemical Properties
The interplay of a molecule's functional groups dictates its macroscopic properties. This section details the key physicochemical parameters of 4-(1-Acetyl-4-piperidinyl)butyric acid, which are summarized below.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments |
| pKa (acidic) | ~4-5 (Predicted) | Refers to the carboxylic acid group. Essential for predicting ionization state. |
| cLogP | 0.9 | Calculated Octanol-Water Partition Coefficient, indicating moderate lipophilicity.[1] |
| Melting Point | Data not available | The hydrochloride salt has a melting point of 113-117 °C. |
| Aqueous Solubility | pH-dependent | Expected to be low in acidic media and increase significantly at pH > pKa. |
Acidity and Basicity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in solution.[4] It is paramount for predicting the ionization state of a molecule at a given pH, which in turn profoundly impacts solubility, permeability across biological membranes, and receptor binding interactions.[2][3]
4-(1-Acetyl-4-piperidinyl)butyric acid is a monoprotic acid.[4]
-
Acidic Center : The carboxylic acid group (-COOH) is the primary ionizable center, responsible for donating a proton to form its conjugate base, the carboxylate anion (-COO⁻). The pKa of this group is anticipated to be in the typical range for aliphatic carboxylic acids, approximately 4 to 5.
-
Amide Nitrogen : The nitrogen atom within the piperidine ring is part of a tertiary amide. Due to the electron-withdrawing effect of the adjacent acetyl carbonyl group, the lone pair of electrons on the nitrogen is delocalized, rendering it essentially non-basic under physiological conditions.
The ionization equilibrium is therefore dominated by the carboxylic acid moiety. At a physiological pH of 7.4, which is significantly above the predicted pKa, the molecule will exist almost exclusively in its deprotonated, anionic (carboxylate) form.
Caption: Ionization equilibrium of the carboxylic acid group.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug development, influencing membrane permeability, protein binding, and solubility.[3] It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP : The logarithm of the ratio of concentrations of an un-ionized compound between octanol and water. For this molecule, a calculated LogP (cLogP) of 0.9 has been reported.[1] This value suggests a balanced hydrophilic-lipophilic character for the neutral species.
-
LogD : The distribution coefficient, which is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species.[5] For an acidic compound like 4-(1-Acetyl-4-piperidinyl)butyric acid, the LogD is highly pH-dependent. At pH values below its pKa, the LogD will approximate the LogP. As the pH increases above the pKa, the molecule becomes ionized, more hydrophilic, and the LogD value will decrease significantly.
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent to establish an equilibrium.[6] It is a crucial property for drug candidates, as poor aqueous solubility can lead to low bioavailability and challenging formulation development.[7][8]
The aqueous solubility of 4-(1-Acetyl-4-piperidinyl)butyric acid is expected to be intrinsically low in its neutral form due to the non-polar piperidine and butyl components. However, its solubility is strongly pH-dependent:
-
In Acidic Conditions (pH < pKa): The molecule is predominantly in its neutral, less soluble form.
-
In Basic Conditions (pH > pKa): The molecule exists as the highly polar carboxylate salt, leading to a substantial increase in aqueous solubility.
This pH-dependent solubility is a key consideration for oral drug delivery, as the compound will encounter varying pH environments throughout the gastrointestinal tract.
Thermal Properties (Melting Point)
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property used to assess the purity and identity of a crystalline solid.[9] The determination of thermal properties is often carried out using Differential Scanning Calorimetry (DSC), which measures heat flow into or out of a sample as a function of temperature.[10][11][12]
While specific experimental data for the free acid was not found, related compounds provide context:
-
4-(Piperidin-4-yl)butanoic acid hydrochloride has a reported melting point of 113-117 °C.
-
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid , a protected version, melts at 126 to 133°C.[13]
The melting point of the title compound would need to be determined experimentally but is expected to be a sharp, defined peak for a pure, crystalline sample.
Section 3: Experimental Determination of Key Properties
The theoretical discussion of physicochemical properties must be grounded in robust experimental methodology. This section provides detailed protocols for determining the key parameters discussed above.
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for thermal analysis as it provides not only the melting point (Tm) but also information on phase transitions, purity, and polymorphism.[9][10][14] An endothermic peak on the DSC thermogram corresponds to the melting process.[9][12] The sharpness of this peak is an indicator of sample purity.[11]
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(1-Acetyl-4-piperidinyl)butyric acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination via DSC.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[15] It measures the saturation concentration of a compound in a specific medium after a sufficient equilibration period, ensuring a true equilibrium between the dissolved and solid states is achieved.[6] This contrasts with kinetic solubility assays, which are faster but can overestimate solubility due to the formation of metastable solutions or precipitates.[6]
Methodology:
-
System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of solid 4-(1-Acetyl-4-piperidinyl)butyric acid to a known volume of the buffer in a sealed, low-adsorption vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[15]
-
Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Solid State Analysis: Recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that no phase change (e.g., salt disproportionation, polymorphism) occurred during the experiment.[15]
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol for LogD Determination (Shake-Flask Method)
Causality: This method directly measures the partitioning of a compound between an aqueous phase and an immiscible lipophilic phase (n-octanol), providing a direct, empirical value for lipophilicity at a specific pH.[5][16][] It remains a benchmark technique against which other methods are validated.[18]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a vial, combine a known volume of the compound-containing buffer with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[5]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical method like LC-MS/MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ (C_oct / C_aq).
Caption: Workflow for LogD Determination via Shake-Flask.
Conclusion
The define its potential as a chemical tool or therapeutic candidate. Its character as a monoprotic acid with a pKa around 4-5 dictates a pH-dependent solubility and lipophilicity profile. The cLogP of 0.9 suggests a molecule with balanced properties in its neutral state. This guide has not only summarized these critical parameters but has also provided the robust experimental frameworks necessary for their accurate and reliable determination. For researchers in the pharmaceutical sciences, applying these validated protocols is a crucial step in building a comprehensive data package to support informed decision-making in the complex process of drug discovery and development.
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